
E-Caffeic acid pentyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E-Caffeic acid pentyl ester is a derivative of caffeic acid, a naturally occurring phenolic compound found in various plants. This ester is known for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The compound’s chemical formula is C14H18O4, and it has a molecular weight of 250.29 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: E-Caffeic acid pentyl ester can be synthesized through esterification reactions. One practical method involves the catalytic esterification of caffeic acid using ytterbium triflate as a catalyst in nitromethane. This method is efficient and does not require auxiliary reagents . Another common method is the Steglich esterification, which uses carbodiimide coupling reagents and solvents like dimethyl carbonate .
Industrial Production Methods: Industrial production of caffeic acid esters often involves direct esterification of caffeic acid with alcohols. This process can be optimized using various catalysts and solvents to achieve high yields and purity. The choice of catalyst and solvent can significantly impact the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: E-Caffeic acid pentyl ester undergoes several types of chemical reactions, including:
Oxidation: The ester can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and bases are commonly used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Applications De Recherche Scientifique
E-Caffeic acid pentyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular damage.
Medicine: Its anti-inflammatory and antimicrobial activities are being explored for potential therapeutic applications.
Industry: The ester is used in the formulation of cosmetics and health supplements due to its beneficial properties
Mécanisme D'action
The mechanism of action of E-Caffeic acid pentyl ester involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through the inhibition of nuclear factor kappa B (NF-κB), a key regulator of inflammation and immune responses. By inhibiting NF-κB, the ester reduces the production of pro-inflammatory cytokines and other mediators, thereby exerting anti-inflammatory effects . Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
E-Caffeic acid pentyl ester can be compared with other caffeic acid esters, such as:
Caffeic acid phenethyl ester (CAPE): Known for its potent anti-inflammatory and antioxidant activities, CAPE is widely studied for its therapeutic potential.
Docosyl caffeate: This ester has been isolated from Artemisia argyi and exhibits moderate antioxidant activities.
Octadecyl caffeate: Another ester from Artemisia argyi, known for its antioxidant properties.
Uniqueness: this compound stands out due to its specific ester group, which can influence its solubility, stability, and biological activity. Its unique properties make it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
pentyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-2-3-4-9-18-14(17)8-6-11-5-7-12(15)13(16)10-11/h5-8,10,15-16H,2-4,9H2,1H3/b8-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPIXLKKVGJPCT-SOFGYWHQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
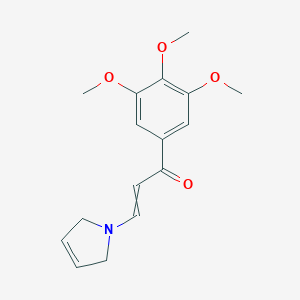


![Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B155654.png)
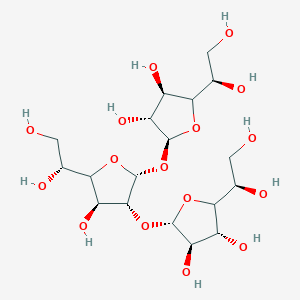

![N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide](/img/structure/B155658.png)
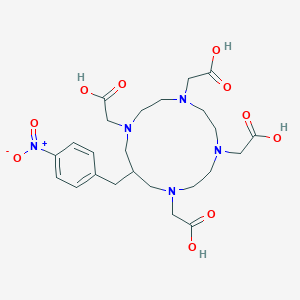


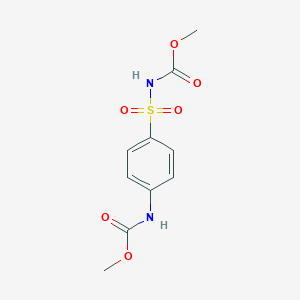
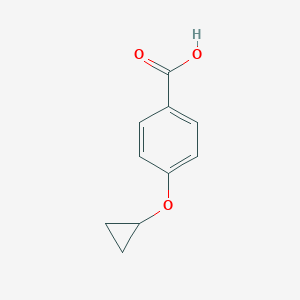
![N-ethyl-1,1,1-trifluoro-N-[2-[(2S)-oxiran-2-yl]ethyl]methanesulfonamide](/img/structure/B155676.png)

